3-(3-(3-Fluorophenyl)propoxy)azetidine
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Overview
Description
3-(3-(3-Fluorophenyl)propoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorophenyl group in this compound further enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Fluorophenyl)propoxy)azetidine typically involves the following steps:
Preparation of 3-(3-Fluorophenyl)propyl bromide: This intermediate can be synthesized by reacting 3-fluorobenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Nucleophilic Substitution: The 3-(3-Fluorophenyl)propyl bromide is then reacted with azetidine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Fluorophenyl)propoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(3-(3-Fluorophenyl)propoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(3-Fluorophenyl)propoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the azetidine ring can facilitate the formation of stable complexes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a simpler structure.
3-(3-Phenylpropoxy)azetidine: Lacks the fluorine atom, resulting in different chemical properties.
3-(3-(4-Fluorophenyl)propoxy)azetidine: Similar structure but with the fluorine atom in a different position.
Uniqueness
3-(3-(3-Fluorophenyl)propoxy)azetidine is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[3-(3-fluorophenyl)propoxy]azetidine |
InChI |
InChI=1S/C12H16FNO/c13-11-5-1-3-10(7-11)4-2-6-15-12-8-14-9-12/h1,3,5,7,12,14H,2,4,6,8-9H2 |
InChI Key |
RVLJZLRSYKEYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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